Silver picrate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

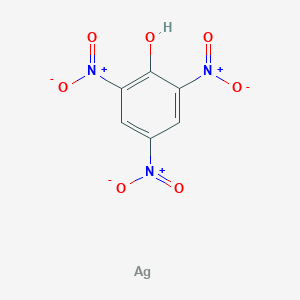

IUPAC Name |

silver;2,4,6-trinitrophenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.Ag/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTYIUANSACAEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2AgN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver picrate, wetted with not less than 30% water appears as a white to light colored solid paste. Contains about 35% water, which reduces its tendency toward rapid decomposition or explosion. Considered safe for storage, handling and shipping, but should be treated as an explosive. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. | |

| Record name | SILVER PICRATE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

146-84-9 | |

| Record name | SILVER PICRATE, WETTED WITH NOT LESS THAN 30% WATER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4444 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silver picrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver picrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PICRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2H1Y34H2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silver Picrate: A Technical Overview of Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

WARNING: Silver picrate (B76445) is a dangerously explosive material. Its synthesis and handling should only be attempted by experienced professionals in a specialized laboratory equipped for handling explosives. This document is for informational purposes only and does not constitute a recommendation or endorsement for the synthesis or use of this compound.

Introduction

Silver picrate (AgC₆H₂(NO₂)₃O) is an inorganic-organic salt formed from the silver(I) ion (Ag⁺) and the picrate anion, derived from picric acid (2,4,6-trinitrophenol).[1] It is a yellow to orange crystalline solid known for its extreme sensitivity to shock, friction, heat, and drying, making it one of the most hazardous known silver salts.[1] Due to its dangerously explosive nature, this compound has no practical industrial or laboratory applications and is primarily of academic and historical interest in the study of energetic materials.[1] This guide provides a comprehensive overview of its synthesis and properties, compiled from available literature.

Synthesis

Direct, detailed, and modern experimental protocols for the synthesis of this compound are scarce due to its extreme hazard. However, the general synthesis follows the principles of metal salt formation from picric acid. The following is a generalized protocol derived from the synthesis of other metal picrates and should be treated with extreme caution.[2][3]

Generalized Experimental Protocol

Materials:

-

Picric acid (C₆H₃N₃O₇)

-

Silver nitrate (B79036) (AgNO₃) or another soluble silver salt

-

Deionized water

-

Ethanol (B145695) (for washing)

-

Acetone (B3395972) (optional, for washing)

Procedure:

-

Preparation of Picric Acid Solution: A dilute aqueous solution of picric acid is prepared. Gentle heating may be required to fully dissolve the picric acid, but this should be done with extreme care to avoid overheating.

-

Preparation of Silver Salt Solution: A dilute aqueous solution of a soluble silver salt, such as silver nitrate, is prepared separately.

-

Precipitation: The silver salt solution is slowly added to the picric acid solution with constant, gentle stirring. The formation of a yellow precipitate of this compound should be observed. The reaction is a metathesis reaction where the silver ion replaces the acidic proton of the picric acid.

-

Isolation and Washing: The precipitate is isolated by filtration. The collected this compound must be kept wet with at least 30% water by mass to reduce its sensitivity to shock and friction.[4][5] The wet solid is then washed with small portions of cold deionized water, followed by ethanol or acetone to remove any unreacted starting materials.[6]

-

Storage: The this compound must be stored wet in a designated explosives storage facility. It should never be allowed to dry completely , as the dried material is extremely sensitive to heat, flame, friction, or shock and may explode.[4]

Properties of this compound

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂AgN₃O₇ | [6][7] |

| Molecular Weight | 335.96 g/mol | [4][6] |

| Appearance | Yellow to orange crystalline material; white to light tan solid paste when wetted with water. | [1][6][7] |

| Solubility | Sparingly soluble in water (~1 part in 50 parts H₂O). Slightly soluble in alcohol and acetone. Insoluble in ether and chloroform. | [1][6][8] |

| Melting Point | N/A (Decomposes upon heating) | [7] |

| Boiling Point | 303.6°C at 760 mmHg (Note: This is likely the boiling point of a related compound, as this compound decomposes violently before boiling) | [7] |

| Density | 1.856 g/cm³ | [7] |

| Flash Point | 133.9°C | [7] |

| Vapor Pressure | 0.000514 mmHg at 25°C | [7] |

Structural and Stability Characteristics

This compound is composed of a silver(I) cation electrostatically coordinated to the oxygen atom of the picrate anion.[1] The picrate anion's structure, with a phenolic ring substituted by three electron-withdrawing nitro groups, creates a highly conjugated π-system that contributes to the compound's color and energetic instability.[1] The bond between the soft silver(I) cation and the hard oxygen donor of the picrate is weak, and the lattice becomes particularly unstable as it loses water of hydration, which increases its mechanical sensitivity.[1] The molecule possesses a mixed oxidizer-fuel character, with the oxygen-rich nitro groups acting as the oxidizer and the organic backbone serving as the fuel.[1]

Visualizations

Caption: Generalized workflow for the synthesis of this compound.

Caption: Logical relationship of hazards associated with this compound.

Applications and Relevance in Research

Historically, some metal picrates have been investigated for medicinal and antiseptic properties.[9] this compound itself has been mentioned as an antiprotozoal agent.[8] However, due to its extreme instability, its use in any application, especially in a biological or pharmaceutical context, is not feasible or safe with modern standards.[1] The primary relevance of this compound in contemporary research is in the field of energetic materials and safety studies, where it serves as an example of a highly sensitive and dangerous compound.[1] While silver compounds and nanoparticles, in general, are subjects of interest for their antimicrobial properties, this compound is not a viable candidate for such applications due to its explosive nature.[10][11]

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. jes.or.jp [jes.or.jp]

- 3. jes.or.jp [jes.or.jp]

- 4. This compound | C6H2AgN3O7 | CID 8976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound | 146-84-9 [chemicalbook.com]

- 7. Cas 146-84-9,this compound | lookchem [lookchem.com]

- 8. This compound [drugfuture.com]

- 9. US2065110A - Method of preparing metal picrates - Google Patents [patents.google.com]

- 10. Medical Uses of Silver: History, Myths, and Scientific Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Silver Picrate (C6H2AgN3O7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of silver picrate (B76445) (C6H2AgN3O7), a silver salt of picric acid. It details the compound's chemical and physical properties, synthesis, applications, and critical safety protocols. The information is intended for professionals in research and development who may handle or evaluate this compound.

Core Chemical and Physical Properties

Silver picrate is an energetic material with a history of use as an antimicrobial agent.[1][2] Its properties are largely defined by the combination of the explosive picrate anion and the antimicrobial silver cation.

Chemical Identifiers

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Registry Number | 146-84-9[1][3] |

| Molecular Formula | C6H2AgN3O7[3] |

| Molecular Weight | 335.96 g/mol [3][4] |

| IUPAC Name | silver 2,4,6-trinitrophenolate[4] |

| Synonyms & Trademarks | Silver trinitrophenolate, Picragol, Picrotol[1][3][4] |

Physicochemical Data

The physical and chemical characteristics of this compound are critical for its handling, storage, and application. The compound is typically supplied wetted with water to reduce its explosive hazard.

| Property | Value / Description |

| Appearance | Yellow crystals or powder.[1][3] Commercially it is often a white to light-colored paste containing at least 30% water.[1][4][5][6] |

| Solubility | Soluble in approximately 50 parts water; sparingly soluble in alcohol; slightly soluble in acetone (B3395972) and glycerol; insoluble in chloroform (B151607) and ether.[1][2][3] |

| Stability | Turns brown upon exposure to heat or light.[1] Crucially, the dried material is a potent explosive and is highly sensitive to heat, flame, friction, and shock.[4][6][7] |

| Density | 1.856 g/cm³[2] |

| Flash Point | 133.9 °C[2] |

| Boiling Point | 303.6 °C at 760 mmHg[2] |

Synthesis and Formulation

The synthesis of this compound is a straightforward precipitation reaction. However, due to the hazardous nature of the product, it must be performed with extreme caution.

General Synthesis Protocol

This compound is typically synthesized by reacting a water-soluble silver salt (e.g., silver nitrate) with picric acid or a soluble picrate salt (e.g., sodium picrate) in an aqueous solution. The resulting this compound, being poorly soluble in water, precipitates out and can be collected by filtration.

It is imperative that the final product is never allowed to fully dry unless intended for explosive applications under highly controlled conditions. For laboratory and therapeutic use, it is kept as a wet paste, typically with a water content of 30% or more.[4][6]

Caption: General workflow for the synthesis of this compound.

Applications and Mechanism of Action

This compound's primary application stems from its antimicrobial properties, attributed largely to the release of silver ions (Ag+).

Therapeutic Uses

-

Antiprotozoal Agent: It has been used therapeutically as an antiprotozoal agent, particularly for infections caused by Trichomonas.[3]

-

Veterinary Medicine: The compound has seen use in veterinary medicine for treating conditions such as bovine granular vaginitis.[3]

-

Topical Antimicrobial: Its use has been explored as a general antimicrobial and antiseptic agent.[1]

Proposed Mechanism of Action

While detailed signaling pathways are not extensively documented, the antimicrobial action is believed to be driven by the silver ion. Ag+ ions are highly reactive and can disrupt microbial cells through multiple mechanisms, including binding to sulfhydryl groups in essential proteins and enzymes, interfering with DNA replication, and damaging the cell membrane.

Caption: Proposed antimicrobial mechanism of this compound via silver ions.

Experimental Protocol: Solution Preparation

The following is a representative protocol for the preparation of a this compound stock solution for in vitro antimicrobial assays. All steps must be performed with strict adherence to safety guidelines.

Protocol for 1 mg/mL Stock Solution

-

Pre-Experiment Safety Check: Ensure a Class II biological safety cabinet or fume hood is available and certified. Confirm availability of non-sparking tools, a calibrated balance, and appropriate PPE (flame-resistant lab coat, safety goggles, chemical-resistant gloves).

-

Weighing: Carefully weigh 10 mg of wetted this compound paste using a non-metallic spatula on weighing paper. Note: Avoid any action that could create friction or shock.

-

Dissolution: Transfer the paste to a sterile 15 mL conical tube. Add sterile, deionized water to a final volume of 10 mL to achieve a 1 mg/mL concentration.

-

Mixing: Gently vortex or invert the tube until the this compound is fully dissolved. The solution will be a light yellow color.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected (amber) storage bottle. Note: Do not autoclave this compound solutions.

-

Storage: Store the stock solution at 2-8 °C, protected from light. Label the bottle clearly with the compound name, concentration, date, and appropriate hazard warnings.

Caption: Experimental workflow for preparing a sterile this compound solution.

Critical Safety and Handling

This compound is a hazardous material requiring stringent safety protocols. The primary risks are explosion (when dry), flammability, and toxicity.

Hazard Summary

| Hazard Class | Description |

| Explosive | Dried material is forbidden from transport and can explode if exposed to heat, flame, friction, or shock.[4][7] Must be kept wetted.[7] |

| Flammable Solid | The wetted material is classified as a flammable solid.[1] It may be ignited by heat, sparks, or flames.[4][6] |

| Health Hazard | Toxic if ingested, inhaled, or absorbed through the skin.[4][6] Contact can cause irritation or burns to skin and eyes.[4][7] Repeated exposure may lead to argyria (blue-gray skin discoloration).[7] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle in a well-ventilated fume hood or glovebox.[7][8] Use explosion-proof electrical fittings and non-sparking, grounded equipment.[7]

-

PPE:

-

Storage: Store in a cool, well-ventilated area away from ignition sources, light, and incompatible materials (e.g., organics, oxidizable materials, acetylene, ammonia).[7] Ensure containers are tightly closed and protected from shock and vibration.[7]

Caption: Safety decision workflow for handling this compound.

References

- 1. This compound | 146-84-9 [chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C6H2AgN3O7 | CID 8976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound, WETTED WITH NOT LESS THAN 30% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of Silver Picrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Silver picrate (B76445) is a salt composed of a silver(I) cation (Ag⁺) and a picrate anion ([C₆H₂(NO₂)₃O]⁻).[3] The picrate anion is derived from picric acid (2,4,6-trinitrophenol), a strong acid due to the electron-withdrawing effects of the three nitro groups on the phenyl ring.[3] The compound is notable for its extreme sensitivity to shock, friction, and heat, especially in its anhydrous form, classifying it as a primary explosive.[2][3] Despite its hazardous nature, silver picrate has been investigated for its antimicrobial applications.[2] A thorough understanding of its molecular structure is crucial for elucidating its properties and for the safe handling and development of any potential applications.

Molecular Structure

While a definitive crystal structure from single-crystal X-ray diffraction is not publicly available, the molecular structure of this compound can be inferred from the well-established structures of the picrate anion and the typical coordination chemistry of the silver(I) ion.

The Picrate Anion

The picrate anion consists of a benzene (B151609) ring substituted with three nitro groups (-NO₂) at the 2, 4, and 6 positions and a phenoxide oxygen atom at the 1 position. The negative charge is delocalized across the phenoxide oxygen and the nitro groups, resulting in a highly stabilized and planar anion.

The Silver(I) Cation and Coordination Environment

The silver(I) cation (Ag⁺) is a d¹⁰ metal ion and typically exhibits coordination numbers ranging from 2 to 4, with linear, trigonal planar, and tetrahedral geometries being the most common. In the solid state, the coordination environment of the silver ion in this compound would be determined by its interactions with the oxygen atoms of the picrate anions. It is plausible that the silver ion is coordinated by the phenoxide oxygen and potentially one or more oxygen atoms from the ortho-nitro groups of adjacent picrate anions, leading to a polymeric structure.

Due to the lack of precise experimental data, the following table summarizes the expected range for key structural parameters based on related compounds and theoretical considerations.

| Parameter | Expected Value/Range | Notes |

| Coordination Number of Ag⁺ | 2 - 4 | Dependent on crystal packing. |

| Coordination Geometry of Ag⁺ | Linear, Trigonal Planar, or Distorted Tetrahedral | Common geometries for Ag(I). |

| Ag-O (phenoxide) bond length | ~2.2 - 2.4 Å | Based on typical Ag-O bond lengths. |

| Ag-O (nitro) bond length | ~2.4 - 2.7 Å | Weaker interaction than with the phenoxide oxygen. |

| C-O (phenoxide) bond length | ~1.26 - 1.30 Å | Shorter than a typical C-O single bond due to resonance. |

| N-O (nitro) bond length | ~1.22 - 1.26 Å | Typical for nitro groups. |

| C-N (nitro) bond length | ~1.45 - 1.49 Å | Typical for C-N bonds in nitroaromatics. |

Experimental Protocols

The synthesis and handling of this compound require extreme caution due to its explosive nature. The following protocols are hypothetical and should only be performed by experienced professionals in a facility designed for handling explosive materials.

Synthesis of this compound

Objective: To synthesize this compound from picric acid and silver nitrate (B79036).

Materials:

-

Picric acid (C₆H₃N₃O₇)

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven (explosion-proof)

Procedure:

-

Preparation of Picric Acid Solution: In a well-ventilated fume hood, dissolve a carefully weighed amount of picric acid in warm deionized water with stirring to create a saturated solution.

-

Preparation of Silver Nitrate Solution: In a separate beaker, dissolve a stoichiometric equivalent of silver nitrate in deionized water.

-

Precipitation: Slowly add the silver nitrate solution to the picric acid solution while stirring continuously. A yellow precipitate of this compound will form immediately.

-

Digestion: Continue stirring the mixture at room temperature for approximately one hour to ensure complete precipitation and to allow the crystals to grow.

-

Filtration: Isolate the this compound precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate with small portions of cold deionized water, followed by a small amount of cold ethanol to facilitate drying. Crucially, the product must be kept wet with at least 30% water by weight at all times to prevent detonation. [2][4]

-

Storage: Store the wet this compound in a designated, properly labeled container, away from heat, light, friction, and shock.

Crystallization for X-ray Diffraction (Hypothetical)

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis.

Materials:

-

Wet, freshly prepared this compound

-

Dilute aqueous ammonia (B1221849) solution

-

Small, clean vials

-

Slow evaporation apparatus (e.g., a desiccator with a controlled leak)

Procedure:

-

Dissolution: In a clean vial, suspend a small amount of wet this compound in deionized water.

-

Complexation and Solubilization: Add dilute aqueous ammonia dropwise while gently warming and stirring. The this compound will dissolve to form a soluble silver-ammonia complex.

-

Crystallization: Cover the vial with a perforated film and place it in a quiet, vibration-free environment. Allow the ammonia to slowly evaporate over several days. As the ammonia concentration decreases, the this compound will slowly recrystallize.

-

Crystal Harvesting: Once suitable crystals have formed, carefully decant the supernatant. The crystals should be handled with extreme care, using non-metallic tools, and must be kept wet.

Visualizations

The following diagrams illustrate the key structural aspects and workflows related to this compound.

Conclusion

This compound remains a compound of significant interest due to its pronounced chemical properties. While its extreme hazardousness has limited detailed structural elucidation, this guide provides a robust theoretical framework for its molecular structure. The provided hypothetical experimental protocols underscore the critical need for stringent safety measures when handling this material. Further research, potentially employing advanced, remote, or micro-crystallography techniques, would be invaluable in providing a definitive crystal structure and refining our understanding of this energetic material.

References

Silver Picrate (CAS No. 146-84-9): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of silver picrate (B76445) (CAS No. 146-84-9), a compound with known antimicrobial properties. This document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and characterization, and proposes a methodology for evaluating its antimicrobial efficacy. The information is presented to support research and development activities in the fields of chemistry and drug development.

Chemical and Physical Properties

Silver picrate, also known as silver 2,4,6-trinitrophenolate, is a salt formed from the reaction of picric acid with a silver compound. It is a yellow crystalline solid that is sparingly soluble in water.[1][2] A critical safety consideration is its explosive nature, particularly when dry.[3] this compound should be handled with extreme caution and is typically wetted with at least 30% water to reduce its sensitivity to shock, friction, and heat.[3]

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 146-84-9 | [1] |

| Molecular Formula | C₆H₂AgN₃O₇ | [1] |

| Molecular Weight | 335.96 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1][2] |

| Solubility | Sparingly soluble in water; soluble in about 50 parts water. Slightly soluble in alcohol and acetone. Insoluble in chloroform (B151607) and ether. | [1][2] |

| Melting Point | Decomposes | N/A |

| Density | 1.856 g/cm³ | [4] |

| Flash Point | 133.9 °C | [4] |

| Vapor Pressure | 0.000514 mmHg at 25°C | [4] |

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is through a double decomposition reaction involving a soluble silver salt and a soluble picrate salt, or by the reaction of a silver base with picric acid. The following protocol describes a synthesis route using silver carbonate and picric acid.

2.1.1. Preparation of Silver Carbonate (Precursor)

Materials:

-

Silver nitrate (B79036) (AgNO₃)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Prepare a solution of silver nitrate by dissolving a calculated amount in deionized water in a beaker.

-

In a separate beaker, prepare a stoichiometric equivalent solution of sodium carbonate in deionized water.

-

Slowly add the sodium carbonate solution to the silver nitrate solution while stirring continuously. A pale yellow precipitate of silver carbonate will form.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the silver carbonate precipitate by vacuum filtration using a Büchner funnel and filter paper.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Dry the silver carbonate precipitate, preferably in a desiccator away from light.

2.1.2. Synthesis of this compound

Materials:

-

Silver carbonate (Ag₂CO₃)

-

Picric acid (2,4,6-trinitrophenol)

-

Deionized water

-

Beakers

-

Hot plate with magnetic stirrer

-

Stir bar

-

Filtration apparatus

-

Filter paper

Procedure:

-

In a beaker, suspend the freshly prepared silver carbonate in a minimal amount of deionized water.

-

In a separate beaker, prepare a saturated solution of picric acid in deionized water. This may require gentle heating.

-

Slowly add the picric acid solution to the silver carbonate suspension while stirring vigorously. Effervescence (release of CO₂) will be observed.

-

Continue adding the picric acid solution until the effervescence ceases, indicating the complete reaction of the silver carbonate.

-

Gently heat the mixture on a hot plate with continuous stirring to ensure the reaction goes to completion and to dissolve any remaining solids.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization of this compound.

-

Collect the yellow crystalline precipitate of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a cold, non-polar solvent like diethyl ether to aid in drying.

-

Crucially, do not allow the this compound to dry completely. The final product should be stored wetted with at least 30% water in a properly labeled, sealed container, away from heat, light, and sources of friction or shock.

References

An In-depth Technical Guide to the Solubility of Silver Picrate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of silver picrate (B76445) (C₆H₂AgN₃O₇), a compound of interest in various research fields, despite its hazardous nature. This document collates available quantitative and qualitative solubility data, outlines detailed experimental protocols for its determination, and presents visual workflows to aid in experimental design. Due to its explosive properties, extreme caution and adherence to strict safety protocols are paramount when handling silver picrate.[1][2]

Core Concepts and Safety Considerations

This compound is a yellow crystalline solid that is highly sensitive to heat, friction, and shock, particularly when dry.[1] For safety, it is typically handled and stored wetted with at least 30% water by mass, which significantly reduces its explosive tendencies.[2][3][4][5] All experimental work with this compound must be conducted in a controlled laboratory environment by trained personnel equipped with appropriate personal protective equipment (PPE). Proper disposal of this compound and its solutions as hazardous waste is mandatory.[1]

Solubility of this compound

The solubility of this compound varies significantly depending on the solvent. Below is a summary of available quantitative and qualitative solubility data.

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Aqueous Solvents | ||||

| Water | H₂O | ~ 2.0 g/100 mL | Not Specified | Calculated from "soluble in ~50 parts H₂O".[2] |

| Organic Solvents | ||||

| Ethanol | C₂H₅OH | Slightly Soluble | Not Specified | [2] |

| Acetone | C₃H₆O | Slightly Soluble | Not Specified | [2] |

| Chloroform | CHCl₃ | Insoluble | Not Specified | [2] |

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified | [2] |

| Diethylene Glycol Monoethyl Ether | C₆H₁₄O₃ | Miscible | Not Specified | [6][7] |

| Glycerol | C₃H₈O₃ | Slightly Soluble | Not Specified |

Experimental Protocols for Solubility Determination

Due to the hazardous nature of this compound, direct solubility determination requires meticulous planning and execution. The following are detailed methodologies adapted from general principles for sparingly soluble and explosive materials.

Method 1: Gravimetric Determination

This method is a fundamental technique for determining the solubility of a solid in a solvent.

Objective: To determine the mass of this compound that dissolves in a given mass or volume of a solvent to create a saturated solution.

Materials:

-

This compound (wetted)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., sintered glass funnel)

-

Oven

-

Analytical balance

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of wetted this compound to a known volume or mass of the solvent in a sealed container.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the temperature.

-

Filter the solution quickly through a pre-weighed, fine-porosity sintered glass funnel to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent in a fume hood. For temperature-sensitive materials, a rotary evaporator or gentle heating may be used. Caution: Rapid heating of this compound can lead to detonation.

-

Once the solvent is removed, dry the remaining solid this compound to a constant weight in a desiccator.

-

Weigh the evaporating dish with the dry this compound.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish.

-

Express the solubility as grams of this compound per 100 g or 100 mL of the solvent.

-

Method 2: UV-Visible Spectrophotometry

This method is suitable for determining the concentration of the picrate anion in solution, which is intensely yellow.

Objective: To determine the concentration of a saturated this compound solution by measuring its absorbance and using a calibration curve.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Solvent of interest

-

This compound

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of a known concentration of a soluble picrate salt (e.g., sodium picrate or picric acid in a slightly basic solution) in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of known, decreasing concentrations through serial dilution.

-

-

Generation of Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the picrate anion (around 354 nm, but should be determined experimentally in the chosen solvent).

-

Plot a graph of absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

-

Analysis of Saturated this compound Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully dilute a known volume of the clear, filtered supernatant with the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the same λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Convert the concentration to g/100 mL or g/100 g.

-

Method 3: Argentometric Titration (Volhard Method)

This back-titration method can be used to determine the concentration of silver ions in the saturated solution.

Objective: To determine the silver ion concentration in a saturated this compound solution by titrating the excess silver with a standard thiocyanate (B1210189) solution.

Materials:

-

Burette, pipettes, and flasks

-

Standardized potassium thiocyanate (KSCN) solution

-

Standardized silver nitrate (B79036) (AgNO₃) solution

-

Ferric nitrate (Fe(NO₃)₃) indicator solution

-

Nitric acid (HNO₃)

Procedure:

-

Sample Preparation:

-

Prepare a saturated solution of this compound and filter it as previously described.

-

To a known volume of the clear filtrate, add a known excess of a standardized silver nitrate solution. This will precipitate any picrate ions.

-

Acidify the solution with nitric acid.

-

-

Titration:

-

Calculation:

-

Calculate the moles of thiocyanate used to react with the excess silver ions.

-

Determine the initial moles of silver nitrate added.

-

The difference between the initial moles of silver nitrate and the moles that reacted with the thiocyanate gives the moles of silver that reacted with the picrate in the sample.

-

From this, calculate the concentration of this compound in the saturated solution.

-

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Caption: Workflow for Argentometric (Volhard) Titration.

References

- 1. nj.gov [nj.gov]

- 2. This compound | 146-84-9 [chemicalbook.com]

- 3. This compound, WETTED WITH NOT LESS THAN 30% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H2AgN3O7 | CID 8976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 7. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 11. titrations.info [titrations.info]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Silver Picrate

Disclaimer: This document provides a comprehensive overview based on available scientific literature regarding the thermal analysis of metal picrates and energetic materials. Specific experimental data on the thermal stability and decomposition of silver picrate (B76445) is scarce in the public domain. Therefore, the information presented herein, particularly concerning quantitative data and decomposition pathways, is largely based on analogous compounds and established principles for the study of energetic materials. Extreme caution is advised when handling silver picrate, a highly sensitive and explosive compound.

Introduction

This compound, the silver salt of picric acid (2,4,6-trinitrophenol), is a highly energetic and sensitive primary explosive.[1] Its handling and characterization require specialized safety protocols due to its susceptibility to initiation by heat, friction, flame, and shock, particularly when in a dry state.[1][2] For safety, it is typically wetted with no less than 30% water.[2] Understanding the thermal stability and decomposition characteristics of this compound is crucial for safety assessment, handling procedures, and potential (though limited) applications in specialized fields.

This technical guide provides a summary of the thermal behavior of related metal picrates, outlines recommended experimental protocols for the thermal analysis of energetic materials like this compound, and proposes a generalized decomposition pathway based on existing knowledge of similar compounds.

Thermal Stability of Metal Picrates: A Comparative Overview

Below is a summary of thermal decomposition data for various metal picrates, which can serve as a reference for estimating the potential behavior of this compound.

| Metal Picrate | Decomposition Onset/Peak Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Method | Notes |

| Picric Acid | Decomp. starts ~150-170 | - | TGA/DSC | Serves as a baseline for comparison. |

| Lithium Picrate | ~310 (Peak) | 127.4 | DSC | Decomposition begins at a higher temperature than picric acid. |

| Sodium Picrate | ~320 (Peak) | 151.3 | DSC | |

| Potassium Picrate | ~340 (Peak) | 207.9 | DSC | |

| Rubidium Picrate | ~320 (Peak) | 204.9 | DSC | |

| Cesium Picrate | ~290 (Peak) | 172.8 | DSC | |

| Magnesium Picrate | - | 125.6 | DSC | Contains crystalline water which dehydrates prior to decomposition. |

| Calcium Picrate | - | 140.3 | DSC | Exists in various hydrated forms; dehydration precedes decomposition. |

| Strontium Picrate | - | 171.3 | DSC | |

| Barium Picrate | - | 257.7 | DSC | |

| Chromium Picrate | - | 204.1 | DSC | Contains crystal water that dehydrates between room temperature and ~197°C. |

| Manganese Picrate | Decomp. starts at a lower temp. than picric acid | 108.1 | DSC | |

| Cobalt Picrate | Decomp. starts at a lower temp. than picric acid | 132.3 | DSC | |

| Nickel Picrate | - | 184.3 | DSC | |

| Lead Picrate | Lower onset than sodium picrate | Varies with synthesis | DSC | Decomposition pattern depends on the synthesis method. |

Note: The exact temperatures can vary depending on experimental conditions such as heating rate and sample preparation.

Experimental Protocols for Thermal Analysis

The thermal analysis of highly energetic materials like this compound requires meticulous planning and execution with a strong emphasis on safety. Small sample sizes and appropriate containment are critical.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on exothermic decomposition events.

Methodology:

-

Sample Preparation: Use a very small amount of the sample, typically in the range of 0.1 to 1.0 mg. If the this compound is wetted, it should be carefully dried to a known state if the properties of the anhydrous material are desired, though this significantly increases its sensitivity. Handling should be done remotely if possible.

-

Crucible Selection: Use hermetically sealed aluminum or gold-plated copper crucibles to contain any evolved gases and prevent contamination of the instrument. For materials that may react with aluminum, gold-plated crucibles are preferred.

-

Instrument Setup:

-

Heating Rate: A range of heating rates (e.g., 2, 5, 10, 20 °C/min) is often used. Lower heating rates can provide better resolution of thermal events, while multiple heating rates can be used for kinetic analysis (e.g., using the Kissinger or Ozawa-Flynn-Wall methods).

-

Temperature Program: The temperature range should be set to encompass the expected decomposition region. A typical range might be from room temperature to 400-500 °C.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative reactions. A constant purge gas flow rate (e.g., 20-50 mL/min) should be maintained.

-

-

Data Analysis: The resulting DSC curve will show one or more exothermic peaks corresponding to the decomposition of the sample. The onset temperature, peak temperature, and enthalpy of decomposition (area under the peak) are key parameters to be determined.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition steps and the presence of volatiles like water.

Methodology:

-

Sample Preparation: Similar to DSC, use a small sample size (typically 1-5 mg).

-

Crucible Selection: Open crucibles made of alumina (B75360) or platinum are commonly used.

-

Instrument Setup:

-

Heating Rate: A linear heating rate, often 10 or 20 °C/min, is typically employed.

-

Temperature Program: The temperature range should be sufficient to observe all mass loss events.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition.

-

-

Data Analysis: The TGA curve plots mass loss versus temperature. The derivative of the TGA curve (DTG) shows the rate of mass loss and can help to distinguish overlapping decomposition steps. For this compound monohydrate, an initial mass loss corresponding to the dehydration of water would be expected, followed by the decomposition of the anhydrous salt.

Visualizing Experimental and Decomposition Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a generalized workflow for conducting thermal analysis on an energetic material like this compound.

Caption: Generalized workflow for the thermal analysis of this compound.

Hypothetical Decomposition Pathway

Due to the absence of specific studies on the decomposition products of this compound, a plausible decomposition pathway is proposed based on the known chemistry of nitroaromatic compounds and metal salts. The initial step is likely the cleavage of the Ag-O bond, followed by the complex decomposition of the picrate anion.

Caption: A plausible decomposition pathway for this compound.

The decomposition is expected to be a highly exothermic and rapid process, generating a variety of gaseous products due to the breakdown of the nitro groups and the aromatic ring. The solid residue would likely consist of metallic silver and some form of carbonaceous material.

Safety Considerations

Handling this compound requires stringent safety protocols due to its extreme sensitivity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shield, flame-retardant lab coat, and gloves.

-

Handling:

-

Storage: Store in a cool, dark, and well-ventilated area, away from incompatible materials such as acids and reducing agents. The container should be clearly labeled with appropriate warnings.

-

Disposal: Dispose of this compound as hazardous explosive waste according to institutional and regulatory guidelines.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound remains elusive in publicly accessible literature, a comprehensive understanding of its potential behavior can be inferred from the analysis of related metal picrates and the application of established thermal analysis techniques for energetic materials. The data from other metal picrates suggest that this compound is likely to have a distinct exothermic decomposition at elevated temperatures. The provided experimental protocols and safety guidelines offer a framework for any future investigations into this highly energetic material. Further research, employing techniques such as DSC-MS or TGA-FTIR, would be invaluable in elucidating the precise decomposition pathway and identifying the evolved gas products, thereby providing a more complete safety and hazard profile for this compound.

References

An In-depth Technical Guide to the Safe Handling of Silver Picrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the significant hazards associated with silver picrate (B76445) (CAS No. 146-84-9) and outlines detailed safety precautions for its handling, storage, and disposal. Due to its extreme sensitivity and explosive nature, silver picrate must be handled only by trained personnel with a thorough understanding of its properties and under strict safety protocols.

Hazard Identification and Classification

This compound is a highly hazardous material, primarily classified as a flammable and explosive solid.[1] When dry, it is extremely sensitive to heat, shock, friction, and flame, posing a severe explosion risk.[1][2][3][4] The wetted form, typically containing not less than 30% water by mass, is significantly desensitized and safer for transport and handling, though it must still be treated as an explosive.[2][3][4] It is also toxic if inhaled or ingested and can cause irritation to the skin, eyes, and respiratory system.[1][2][5]

GHS Hazard Statements:

-

Explosive: Risk of explosion by shock, friction, fire, or other sources of ignition.

-

Flammable Solid: May ignite by heat, sparks, or flame.[1]

-

Acute Toxicity: Toxic if swallowed or in contact with skin.[6]

-

Irritant: Causes skin, eye, and respiratory irritation.[1][2]

Physicochemical and Exposure Data

Quantitative data for this compound is summarized below. Personnel must be aware of the workplace exposure limits for soluble silver compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₆H₂AgN₃O₇ | [6][7] |

| Molecular Weight | 335.96 g/mol | [3][6] |

| Appearance | Yellow powder or crystalline material; turns brown on heating or exposure to light. Shipped as a wetted paste. | [1] |

| Density | 1.856 g/cm³ | [2][6] |

| Boiling Point | 303.6°C at 760 mmHg (Decomposes) | [2][6] |

| Flash Point | 133.9°C | [2][6] |

| Water Solubility | Soluble in ~50 parts water. | [2][6] |

| Other Solubilities | Slightly soluble in alcohol and acetone; insoluble in chloroform (B151607) and ether. | [2][6] |

Table 2: Workplace Exposure Limits (for Soluble Silver Compounds)

| Organization | Limit Type | Value |

| OSHA | PEL (8-hr TWA) | 0.01 mg/m³ |

| NIOSH | REL (10-hr TWA) | 0.01 mg/m³ |

| ACGIH | TLV (8-hr TWA) | 0.01 mg/m³ |

All data sourced from NJDOH Hazardous Substance Fact Sheet.[1]

Experimental Protocols and Sensitivity

Due to the extreme hazards, detailed experimental protocols for this compound are not published for general access. Instead, the principles of standard sensitivity tests for energetic materials are described. These tests must only be conducted in specialized facilities by explosives experts.

Principles of Impact Sensitivity Testing (e.g., BAM Fallhammer)

Impact sensitivity is determined by subjecting a small sample of the material to a controlled impact from a falling weight. The operator records whether a reaction (e.g., detonation, smoke, sound) occurs. The test is repeated at various drop heights to determine the energy level at which there is a 50% probability of initiation. For this compound, this value is exceptionally low, especially when dry.

Principles of Friction Sensitivity Testing (e.g., BAM Friction Apparatus)

Friction sensitivity is assessed by subjecting the material to a defined frictional force. A sample is placed on a porcelain plate, and a weighted porcelain pin is drawn across it. The test determines the load at which a reaction occurs. Dry this compound is known to be highly sensitive to friction.[1]

Principles of Thermal Sensitivity Testing (e.g., Differential Scanning Calorimetry)

Thermal sensitivity is evaluated by heating a sample at a controlled rate to determine its decomposition temperature and the energy released. This data helps define safe temperature limits for handling and storage. This compound decomposes violently upon heating.[7]

Safe Handling and Storage Workflow

A systematic approach is mandatory for handling this compound. The logical workflow from acquisition to disposal is critical for ensuring safety.

Caption: Logical workflow for the safe management of this compound.

Toxicity Pathway: Uncoupling of Oxidative Phosphorylation

The toxicity of the picrate anion is primarily due to its function as an uncoupler of oxidative phosphorylation in mitochondria.[4][8] This process disrupts the cell's ability to generate ATP, the primary molecule for storing and transferring energy.

Caption: Picrate uncouples oxidative phosphorylation in mitochondria.

Emergency Procedures

Spills and Leaks

-

Evacuate: Immediately evacuate all non-essential personnel from the area.[1]

-

Remove Ignition Sources: Eliminate all sparks, flames, and heat sources.[1][4][8] Use only non-sparking tools and grounded, explosion-proof equipment for cleanup.[8]

-

Keep Material Wet: This is the most critical step. Gently wet the spilled material with large amounts of water to desensitize it.[1][3] Dike large spills for later disposal.[3][4]

-

Ventilate: Ensure the area is well-ventilated.[1]

-

Cleanup: Wear full PPE. Collect and place the material in suitable, closed containers for disposal.[8]

Fire

-

Massive Fire: If a fire reaches the cargo or storage area, DO NOT fight it.[3][4] The risk of a mass explosion is high. Immediately evacuate the area for at least 1600 meters (1 mile) in all directions and let the fire burn.[4]

-

Small/Vehicle Fire: For incipient-stage fires not involving the material directly, use flooding amounts of water, CO2, or dry chemical.[1] Use unmanned hoses from a maximum distance if possible to cool containers.[1]

Personnel Exposure

-

Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected skin with large amounts of soap and water.[1][8]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air.[8] If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Decontamination and Disposal

-

All tools, surfaces, and equipment must be thoroughly decontaminated after use.

-

This compound and all contaminated materials (e.g., wipes, PPE) must be disposed of as hazardous waste.[1]

-

Waste material must be kept wetted in sealed containers.[1]

-

Contact your institution's environmental health and safety department or a licensed hazardous waste disposal contractor for specific disposal procedures that comply with all local, state, and federal regulations.[1] Never mix with other waste.[9]

References

- 1. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. ehs.wisc.edu [ehs.wisc.edu]

- 3. concordia.ca [concordia.ca]

- 4. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picric acid - Sciencemadness Wiki [sciencemadness.org]

- 7. Picric acid: Understanding specific chemicals hazard - PREVOR [prevor.com]

- 8. Trinitrophenol: a membrane-impermeable uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uncoupler - Wikipedia [en.wikipedia.org]

The Discovery and Enduring Legacy of Picrate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of picrate (B76445) salt discovery and history, providing a comprehensive overview for researchers, scientists, and drug development professionals. From their initial synthesis to their wide-ranging applications and the critical safety considerations they demand, this document delves into the multifaceted nature of these energetic compounds. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key syntheses are provided. Furthermore, this guide visualizes complex biological interactions and experimental processes through detailed diagrams.

A Bitter Beginning: The Discovery and History of Picric Acid and its Salts

The story of picrate salts begins with the synthesis of their parent compound, picric acid (2,4,6-trinitrophenol). In 1771, the British chemist Peter Woulfe first synthesized picric acid by treating indigo (B80030) with nitric acid, noting the resulting yellow solution could dye silk and wool.[1][2][3][4] This discovery marked the creation of the first synthetic dye.[1] The compound later received its name from the Greek word "pikros," meaning "bitter," a descriptor coined by the French chemist Jean-Baptiste-André Dumas due to its intensely bitter taste.[1][4]

A significant advancement in picric acid synthesis came in 1841 when French chemist Auguste Laurent developed a method to produce it by nitrating phenol (B47542), a derivative of coal tar.[1] This more efficient synthesis route paved the way for its larger-scale production.

Initially valued for its dyeing properties, the applications of picric acid and its salts expanded dramatically as their energetic nature was understood.[1][3] While it was known that picrate salts could be explosive, it wasn't until 1871 that Hermann Sprengel demonstrated that picric acid itself could be detonated.[3][5] This discovery led to its widespread adoption as a military explosive in the late 19th and early 20th centuries, with various formulations known by names such as Lyddite (United Kingdom), Melinite (France), Dunnite (United States), and Shimose Powder (Japan).[3][6] Dunnite, or ammonium (B1175870) picrate, was notably less sensitive to shock than picric acid, making it a safer option for armor-piercing shells.[4][6]

Beyond the battlefield, picrate salts found applications in medicine and analytical chemistry. Picric acid was historically used as an antiseptic and a treatment for burns, though these uses have been largely discontinued (B1498344) due to its toxicity.[6] In the laboratory, the formation of stable, crystalline picrate salts with sharp melting points became an invaluable method for the identification and purification of organic bases like alkaloids and amines.[7] A notable analytical application that persists is the Jaffe reaction, first described by Max Jaffe in 1886, a colorimetric method for determining creatinine (B1669602) levels in biological fluids.[6]

However, the utility of picric acid and its salts is shadowed by significant safety concerns. They are highly sensitive to shock, heat, and friction.[7] A critical hazard is their tendency to form highly unstable and sensitive metallic picrates when in contact with metals such as lead, copper, and iron.[3][7] This reactivity necessitates careful handling and storage protocols to prevent accidental detonation.[7] Due to their toxicity and explosive hazards, the use of many picrates has declined in favor of safer alternatives like TNT.[1][7]

Quantitative Data on Picrate Salts

The following table summarizes key quantitative data for picric acid and several of its common salts, providing a basis for comparison of their physical and energetic properties.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting/Decomposition Point (°C) | Density (g/cm³) | Detonation Velocity (m/s) |

| Picric Acid | C₆H₃N₃O₇ | 229.10 | 122.5 | 1.76 | ~7350 |

| Ammonium Picrate | C₆H₆N₄O₇ | 246.14 | Decomposes ~265 | 1.72 | ~7150 |

| Potassium Picrate | C₆H₂KN₃O₇ | 267.19 | Detonates at 331 | 1.852 | Not widely reported |

| Lead (II) Picrate | C₁₂H₄N₆O₁₄Pb | 663.40 | Detonates | 2.831 | Not widely reported |

| Sodium Picrate | C₆H₂N₃NaO₇ | 251.09 | Detonates | Not widely reported | Not widely reported |

Experimental Protocols

This section provides detailed methodologies for the synthesis of picric acid and some of its key salts, as well as the protocol for the Jaffe reaction. These protocols are intended for informational purposes and should only be performed by qualified professionals in a controlled laboratory setting with appropriate safety precautions.

Synthesis of Picric Acid from Phenol

This protocol is based on the method developed by Auguste Laurent.[6]

Materials:

-

Phenol

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Reaction Vessel (e.g., round-bottom flask)

-

Water Bath

-

Ice Bath

Procedure:

-

Carefully add concentrated sulfuric acid to phenol in the reaction vessel. The reaction is exothermic.

-

Heat the mixture in a water bath to facilitate the formation of phenolsulfonic acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly and cautiously add concentrated nitric acid to the cooled mixture. This step is highly exothermic and will produce nitrous fumes.

-

After the initial vigorous reaction subsides, gently heat the mixture in a water bath to complete the nitration process.

-

Cool the reaction mixture, which will cause the picric acid to crystallize.

-

Isolate the picric acid crystals by filtration and wash with cold water to remove residual acids.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or water) to obtain purified picric acid.

Synthesis of Potassium Picrate

This protocol describes the neutralization of picric acid with potassium carbonate.[6]

Materials:

-

Picric Acid

-

Potassium Carbonate

-

Methanol (B129727) (or another suitable solvent)

-

Beaker

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Dissolve picric acid in methanol in a beaker, gently heating if necessary.

-

Slowly add a solution of potassium carbonate in methanol to the picric acid solution while stirring. Effervescence (release of carbon dioxide) will be observed.

-

Continue adding the potassium carbonate solution until the mixture is neutral (test with litmus (B1172312) paper).

-

Allow the solution to cool, which will cause potassium picrate to crystallize.

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals carefully in a desiccator.

Synthesis of Lead (II) Picrate

This protocol involves the reaction of a lead salt with picric acid. Caution: Lead picrate is a highly sensitive primary explosive and should be handled with extreme care.

Materials:

-

Lead (II) oxide or Lead (II) carbonate

-

Picric Acid

-

Distilled Water

-

Reaction Vessel

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Prepare a solution of picric acid in distilled water.

-

Slowly add lead (II) oxide or lead (II) carbonate to the picric acid solution while stirring continuously.[8]

-

The reaction will produce lead picrate as a precipitate.

-

Continue stirring to ensure the reaction goes to completion.

-

Isolate the lead picrate precipitate by filtration.

-

Wash the precipitate thoroughly with distilled water to remove any unreacted starting materials.

-

Dry the product with extreme caution, as dry lead picrate is highly sensitive to shock and friction. It is often stored wet.[8]

Synthesis of Ammonium Picrate (Dunnite)

This protocol describes the neutralization of picric acid with ammonia (B1221849).

Materials:

-

Picric Acid

-

Aqueous Ammonia (Ammonium Hydroxide) or Gaseous Ammonia

-

Hot Water

-

Reaction Vessel with agitation

-

Crystallizing tubs

Procedure:

-

Create a suspension of picric acid in hot water in the reaction vessel.[9]

-

Introduce either aqueous ammonia or gaseous ammonia into the suspension while agitating.[10]

-

Continue the addition of ammonia until the solution becomes and remains neutral.

-

Transfer the hot, neutral solution to crystallizing tubs and allow it to cool slowly.

-

Ammonium picrate will crystallize out of the solution.

-

Separate the crystals from the mother liquor by filtration.

-

The crystals can be washed with a small amount of cold water and then dried carefully.

The Jaffe Reaction for Creatinine Determination

This colorimetric method is used to quantify creatinine in biological samples.[11]

Materials:

-

Sample containing creatinine (e.g., serum, urine)

-

Saturated Picric Acid Solution

-

10% Sodium Hydroxide (NaOH) Solution

-

Creatinine Standard Solution

-

Spectrophotometer

Procedure:

-

Prepare an alkaline picrate solution by mixing a saturated picric acid solution with a 10% NaOH solution.[12]

-

Add the alkaline picrate solution to the creatinine-containing sample.

-

A red-orange colored complex (creatinine picrate) will form.[11]

-

Measure the absorbance of the solution at a wavelength between 490-520 nm using a spectrophotometer.[11]

-

Compare the absorbance of the sample to the absorbance of a known creatinine standard to determine the creatinine concentration in the sample.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate a key signaling pathway affected by picrates and a generalized experimental workflow for their study.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by Picrate Anion

Picric acid and its salts can exert toxic effects by acting as uncouplers of oxidative phosphorylation in mitochondria. The picrate anion, a weak acid, can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[6][13] This leads to an uncoupling of the electron transport chain from ATP production, causing energy to be lost as heat.

Caption: Uncoupling of oxidative phosphorylation by the picrate anion.

Experimental Workflow: Synthesis and Characterization of Picrate Salts

The study of picrate salts involves a systematic workflow, from synthesis and purification to comprehensive characterization of their properties and safety assessment. This diagram outlines a logical progression for such research.

Caption: Experimental workflow for picrate salt synthesis and characterization.

References

- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 2. Item - Synthesis and Characterization of Energetic Materials - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. Lead picrate - Sciencemadness Wiki [sciencemadness.org]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]

- 9. Picrate - Wikipedia [en.wikipedia.org]

- 10. Anion-pi slides for transmembrane transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 13. m.youtube.com [m.youtube.com]

Silver Picrate: A Technical Overview of its Physicochemical Properties and Hazardous Nature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver picrate (B76445) (C₆H₂AgN₃O₇), the silver salt of picric acid, is a fine, yellow to orange crystalline solid.[1] While historically noted for its antimicrobial properties, its extreme sensitivity to external stimuli such as shock, friction, and heat renders it a significant explosion hazard, severely limiting its modern practical applications.[2][3] This document provides a comprehensive technical overview of the physical and chemical properties of silver picrate, with a focus on its hazardous characteristics. Due to its inherent instability, particularly when dry, this compound is typically handled and transported as a wetted paste, containing at least 30% water, to mitigate the risk of accidental detonation.[4][5]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is crucial to note the discrepancy in reported melting points; some sources indicate that it decomposes before melting, while others provide a specific melting point. This suggests that heating this compound likely leads to decomposition, which may be misinterpreted as a melting point under certain experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂AgN₃O₇ | [1][6] |

| Molecular Weight | 335.96 g/mol | [4] |

| Appearance | Yellow to orange crystalline solid.[2] Often supplied as a white to light-colored paste when wetted.[4] | [2][4] |

| Density | 1.856 g/cm³ | [1][6] |

| Melting Point | 296 °C (Decomposes) | [1] |

| Boiling Point | 303.6 °C at 760 mmHg | [1][6] |

| Flash Point | 133.9 °C | [1][6] |

| Solubility in Water | Soluble in approximately 50 parts water. | [6] |

| Solubility in Other Solvents | Slightly soluble in alcohol and acetone; insoluble in chloroform (B151607) and ether. | [6] |

| Vapor Pressure | 0.000514 mmHg at 25 °C | [1][6] |

Chemical Properties and Hazardous Nature

This compound's chemical structure, comprising a silver cation (Ag⁺) and a picrate anion derived from the strong acid 2,4,6-trinitrophenol (picric acid), is central to its hazardous properties.[2] The picrate anion, with its three electron-withdrawing nitro groups on a benzene (B151609) ring, contributes to the molecule's instability.[2]

The primary hazard associated with this compound is its propensity to explode upon initiation by heat, friction, or shock, especially in its dry state.[3] The presence of water significantly desensitizes the material, which is why it is commercially handled as a paste.[4] Upon decomposition, it is expected to produce toxic nitrogen oxides.[3]

Experimental Protocols

Due to the extreme hazards associated with this compound, detailed experimental protocols are not widely published and should only be attempted by experienced professionals in a controlled environment with appropriate safety measures. The following are generalized protocols inferred from the synthesis of other metal picrates and general analytical techniques for energetic materials.

Inferred Synthesis of this compound

A plausible method for the synthesis of this compound involves the reaction of a silver salt, such as silver nitrate (B79036) or silver oxide, with picric acid. A US patent suggests the preparation from silver oxide and picric acid.[7] The general procedure would involve:

-

Preparation of Reactants: Prepare aqueous solutions of silver nitrate and picric acid. The concentration of the solutions should be carefully chosen to control the precipitation process.

-

Reaction: Slowly add the silver nitrate solution to the picric acid solution with constant stirring. The reaction should be carried out at a controlled temperature, potentially at or slightly above room temperature. The formation of a yellow precipitate of this compound should be observed.

-

Isolation and Washing: The precipitated this compound should be isolated by filtration. It is critical to wash the precipitate thoroughly with distilled water to remove any unreacted starting materials and soluble byproducts. The material should be kept wet throughout this process.

-

Storage: The final product must be stored as a paste with a water content of at least 30% in a clearly labeled, appropriate container, away from heat, light, friction, and shock.[3][4] Under no circumstances should the product be allowed to dry completely.

Characterization Methods

The characterization of this compound requires specialized techniques suitable for energetic materials.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the picrate anion (e.g., C-NO₂, C=C, C-O). The sample can be prepared as a mull or in a suitable matrix for analysis.

-

UV-Visible Spectroscopy: To determine the absorption spectrum of this compound in a suitable solvent, which can be useful for quantitative analysis.

-

-

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques are crucial for determining the thermal stability and decomposition characteristics of this compound. Experiments should be conducted with very small sample sizes and appropriate safety precautions. TGA can quantify the water content in the wetted sample and determine the onset of decomposition. DSC can be used to measure the energy released during decomposition.

-

-

Purity Analysis:

-

Ion Chromatography: Can be used to detect and quantify anionic impurities.

-

Atomic Absorption Spectroscopy or Inductively Coupled Plasma (ICP) Spectroscopy: To determine the silver content and detect any metallic impurities.

-

Conclusion

This compound is a highly energetic and hazardous material that requires extreme caution in handling and storage. Its primary utility is limited to specialized applications where its explosive properties can be carefully controlled. The information provided in this technical guide is intended for experienced researchers and professionals who are fully aware of the risks associated with energetic materials. All work with this compound must be conducted in accordance with strict safety protocols and regulations.

References

- 1. echemi.com [echemi.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. nj.gov [nj.gov]

- 4. This compound | C6H2AgN3O7 | CID 8976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, WETTED WITH NOT LESS THAN 30% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. lookchem.com [lookchem.com]

- 7. US2065110A - Method of preparing metal picrates - Google Patents [patents.google.com]

Silver Picrate: A Technical Guide to an Energetic Inorganic-Organic Salt